Bis-(3-chloro-but-2-enyl)-amine hydrochloride
Overview
Description
Bis-(3-chloro-but-2-enyl)-amine hydrochloride: is a chemical compound with the molecular formula C8H14Cl3N and a molar mass of 230.57 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Scientific Research Applications
Chemistry: Bis-(3-chloro-but-2-enyl)-amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study the effects of halogenated amines on cellular processes. It is also used in the development of biochemical assays .
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(3-chloro-but-2-enyl)-amine hydrochloride typically involves the reaction of 3-chloro-2-butenyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 0-50°C . The product is then purified through crystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors and distillation columns to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis-(3-chloro-but-2-enyl)-amine hydrochloride can undergo oxidation reactions in the presence of oxidizing agents such as or .
Reduction: The compound can be reduced using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of alcohols or nitriles .
Mechanism of Action
The mechanism of action of Bis-(3-chloro-but-2-enyl)-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent , modifying nucleophilic sites on proteins and nucleic acids. This interaction can lead to changes in cellular function and biochemical pathways .
Comparison with Similar Compounds
- Bis-(2-chloroethyl)amine hydrochloride
- Bis-(4-chlorobutyl)amine hydrochloride
- Bis-(3-bromo-but-2-enyl)-amine hydrochloride
Comparison:
- Bis-(3-chloro-but-2-enyl)-amine hydrochloride is unique due to its specific halogenation pattern and the presence of a double bond in the butenyl group. This structural feature influences its reactivity and interaction with biological targets .
- Compared to Bis-(2-chloroethyl)amine hydrochloride , it has a different halogenation position, which affects its chemical properties and applications .
- Bis-(4-chlorobutyl)amine hydrochloride lacks the double bond, resulting in different reactivity and biological activity .
- Bis-(3-bromo-but-2-enyl)-amine hydrochloride has a similar structure but with bromine instead of chlorine, leading to variations in reactivity and potential applications .
Properties
IUPAC Name |
(Z)-3-chloro-N-[(Z)-3-chlorobut-2-enyl]but-2-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl2N.ClH/c1-7(9)3-5-11-6-4-8(2)10;/h3-4,11H,5-6H2,1-2H3;1H/b7-3-,8-4-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJWWPNLJUMOGZ-FQXRMGPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNCC=C(C)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CNC/C=C(\Cl)/C)/Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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